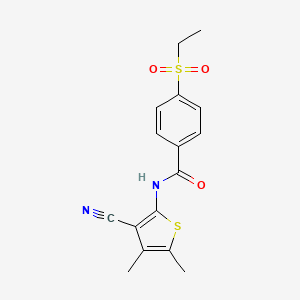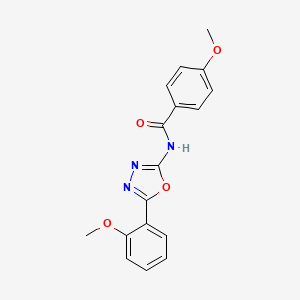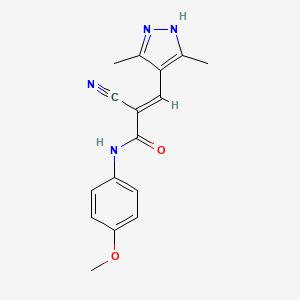![molecular formula C27H27N3O4 B2614254 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 912903-22-1](/img/structure/B2614254.png)
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a benzimidazole ring and a pyrrolidinone ring. Both of these structures are common in many pharmaceuticals and could suggest potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute significantly to the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the benzimidazole and pyrrolidinone rings, as well as the methoxy and ethyl groups, would likely influence its solubility, stability, and reactivity .Scientific Research Applications
Structural Characterization and Synthesis Methods
Benzimidazole derivatives exhibit significant interest due to their potential biological activities and applications in material science. One study detailed the structural analysis of a benzimidazole compound, highlighting its crystalline structure and molecular interactions, which are crucial for understanding its potential interactions and stability in various applications (Hong-qiang Liu et al., 2012). The synthesis of benzimidazole derivatives often involves innovative methods to introduce various functional groups, enhancing their potential applications. For instance, a method for synthesizing benzimidazole derivatives with potential for further functionalization demonstrates the versatility of these compounds in chemical synthesis (H. M. Mohamed, 2021).
Molecular Stability and Docking Studies
The molecular stability and conformational analysis of benzimidazole derivatives are critical for their application in drug design and development. A study on benzimidazole derivatives bearing 1,2,4-triazole moieties as EGFR inhibitors conducted detailed molecular docking studies to understand their mechanism of action, indicating their potential in cancer therapy (A. Karayel, 2021).
Application in Polymer Synthesis
Benzimidazole derivatives are also utilized in the synthesis of high-performance polymers. For example, novel polyimides derived from benzimidazole-containing diamines exhibit exceptional thermal stability, making them suitable for advanced material applications (Shu-jiang Zhang et al., 2005).
Antimicrobial Activities
The antimicrobial properties of benzimidazole derivatives are a significant area of research. Some derivatives have been studied for their antimicrobial activities against specific bacterial strains, highlighting their potential as targeted antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Future Directions
Properties
IUPAC Name |
4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-32-21-8-5-7-20(16-21)30-18-19(15-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-34-23-10-6-9-22(17-23)33-2/h3-12,16-17,19H,13-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEQWEHLNUJAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine](/img/structure/B2614178.png)


![[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol](/img/structure/B2614181.png)

![(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2614183.png)





